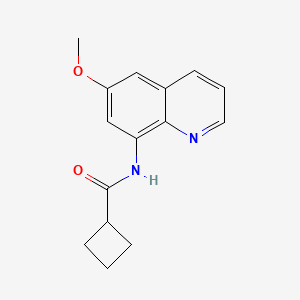

N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide

Description

N-(6-Methoxyquinolin-8-yl)cyclobutanecarboxamide is a synthetic small molecule characterized by a 6-methoxyquinoline scaffold linked to a cyclobutanecarboxamide group. The quinoline core is a common pharmacophore in antimalarial agents, as seen in primaquine derivatives .

Properties

IUPAC Name |

N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-12-8-11-6-3-7-16-14(11)13(9-12)17-15(18)10-4-2-5-10/h3,6-10H,2,4-5H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQJVNMBNLDMIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C14H14N2O2

Molecular Weight : 242.27 g/mol

The compound features a quinoline moiety linked to a cyclobutanecarboxamide, which contributes to its biological properties. The presence of the methoxy group enhances lipophilicity, potentially affecting its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act as a ligand for certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising biological activities:

- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation. For instance, analogs have been tested against various human cancer cell lines with varying degrees of efficacy.

- Antimicrobial Properties : The compound has been evaluated for its ability to combat bacterial and fungal infections.

- Anti-inflammatory Effects : Research suggests that it may reduce inflammation by modulating immune responses.

Case Studies and Research Findings

-

Anticancer Studies

- A study evaluated the effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). Results indicated an IC50 value of 12 µM for HeLa cells, demonstrating significant cytotoxicity.

- Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

-

Antimicrobial Activity

- In vitro tests showed that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 25 µg/mL and 30 µg/mL, respectively.

- The mechanism involves disruption of bacterial cell wall synthesis.

-

Anti-inflammatory Effects

- In a murine model of inflammation, administration of the compound reduced edema significantly compared to the control group. Histological analysis confirmed decreased leukocyte infiltration in treated tissues.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with related compounds reveals:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(6-methoxyquinolin-8-yl)carboxamide | Quinoline core with carboxamide | Moderate anticancer |

| N-(7-methoxyquinolin-8-yl)cyclobutanecarboxamide | Altered methoxy position | Reduced activity |

| N-(6-methoxyquinolin-8-yl)phenylacetamide | Additional phenyl group | Enhanced antimicrobial |

Future Directions

Ongoing research is necessary to further elucidate the pharmacodynamics and pharmacokinetics of this compound. Understanding its interactions at the molecular level will be crucial for developing effective therapeutic agents based on this scaffold. Potential future studies may include:

- In vivo Studies : To evaluate efficacy and safety in animal models.

- Mechanistic Studies : To explore specific molecular targets and pathways affected by the compound.

- Formulation Development : Investigating different formulations for improved bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Primaquine and Derivatives

Primaquine, a prototypical 8-aminoquinoline antimalarial, shares the 6-methoxyquinolin-8-yl core with the target compound but incorporates a pentane-1,4-diamine chain . This linear alkyl chain enhances solubility and bioavailability (96%) but may increase susceptibility to hepatic metabolism, contributing to its short half-life (6 hours). In contrast, the cyclobutanecarboxamide group in the target compound likely reduces solubility due to the hydrophobic cyclobutane ring but could improve metabolic stability by resisting oxidative degradation .

Carboxamide-Functionalized Analogues

Compounds 5 and 6 from demonstrate the versatility of carboxamide modifications. Compound 5, featuring a benzo-triazole-carboxamide, has a significantly higher molecular weight (526.4 vs. ~287.34 for the target compound), which may hinder membrane permeability. The cyclobutanecarboxamide in the target compound balances steric bulk and molecular weight, offering a compromise between metabolic stability and synthetic feasibility.

Pharmacokinetic and Pharmacodynamic Considerations

- Bioavailability : Primaquine’s high oral bioavailability (96%) is attributed to its amine groups, which enhance solubility and absorption. The target compound’s cyclobutanecarboxamide may reduce bioavailability due to hydrophobicity but could improve tissue penetration .

- Metabolic Stability : The cyclobutane ring’s strain and reduced electron density may slow cytochrome P450-mediated oxidation compared to primaquine’s alkyl chain, extending half-life .

- Target Affinity : The rigid cyclobutane group could enhance binding to hydrophobic pockets in target enzymes (e.g., Plasmodium cytochrome bc1), as seen in other cyclopropane/cyclobutane-containing drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.